molecular formula C9H8FNS B8442458 5-Fluoro-6-methylthioindole

5-Fluoro-6-methylthioindole

Cat. No. B8442458
M. Wt: 181.23 g/mol
InChI Key: MUWCXEJAJLVMPV-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

6-Ethylthio-5-fluoroindole-2,3-dione was prepared from 5,6-difluoroindole-2,3-dione using sodium thioethoxide according to the method described in the synthesis of 5-fluoro-6-methylthioindole as a brown solid (2.53 g, 19%): mp 215° C.; IR νmax (Nujol)/cm−1 3286, 2926, 2855, 1766, 1712, 1619, 1467 and 1038; NMR δH (400 MHz, DMSO-d6) 1.32 (3H, t, J 7.5 Hz), 3.13 (2H, q, J 7.5 Hz), 6.77 (1H, d, J 6.0 Hz), 7.39 (1H, d, J 8.5 Hz), 10.97 (1H, brs).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1F)[NH:7][C:6](=[O:12])[C:5]2=[O:13].[S-:14][CH2:15][CH3:16].[Na+].FC1C=C2C(=CC=1SC)NC=C2>>[CH2:15]([S:14][C:10]1[CH:9]=[C:8]2[C:4]([C:5](=[O:13])[C:6](=[O:12])[NH:7]2)=[CH:3][C:2]=1[F:1])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]CC.[Na+]
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=C2C(C(NC2=C1)=O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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